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molecular formula C8H8NNaO4S B2492736 Sodium 3-acetamidobenzene-1-sulfonate CAS No. 1080-11-1

Sodium 3-acetamidobenzene-1-sulfonate

Cat. No. B2492736
M. Wt: 237.2
InChI Key: MIVGVNWQYNNYQF-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Patent
US05783701

Procedure details

A solution of 118.6 mg (0.55 mmol) of 3-acetamidobenzenesulfonic acid in 0.5 mL of water was treated with 0.55 mL (0.55 mmol) of 1.0N NaOH at 0° C. After stirring at room temperature for 4 hours, the mixture was concentrated to dryness and used without subsequent purification.
Quantity
118.6 mg
Type
reactant
Reaction Step One
Name
Quantity
0.55 mL
Type
reactant
Reaction Step One
Name
Quantity
0.5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([NH:4][C:5]1[CH:6]=[C:7]([S:11]([OH:14])(=[O:13])=[O:12])[CH:8]=[CH:9][CH:10]=1)(=[O:3])[CH3:2].[OH-].[Na+:16]>O>[C:1]([NH:4][C:5]1[CH:6]=[C:7]([S:11]([O-:14])(=[O:12])=[O:13])[CH:8]=[CH:9][CH:10]=1)(=[O:3])[CH3:2].[Na+:16] |f:1.2,4.5|

Inputs

Step One
Name
Quantity
118.6 mg
Type
reactant
Smiles
C(C)(=O)NC=1C=C(C=CC1)S(=O)(=O)O
Name
Quantity
0.55 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
0.5 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring at room temperature for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
the mixture was concentrated to dryness
CUSTOM
Type
CUSTOM
Details
used without subsequent purification

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
Smiles
C(C)(=O)NC=1C=C(C=CC1)S(=O)(=O)[O-].[Na+]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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